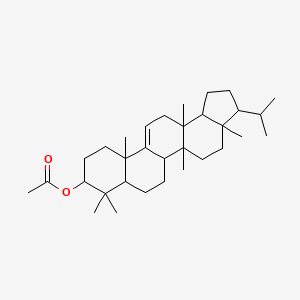

Sorghumol acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sorghumol acetate is a natural ester compound derived from the sorghum plant (Sorghum bicolor). It belongs to the chemical class of triterpenoids and is known for its role in plant growth regulation and interactions with other organisms. This compound is particularly significant in the context of root parasitic plants such as Striga and Orobanche .

Wissenschaftliche Forschungsanwendungen

Ethanol and Lactic Acid Production : Sorghum genotype and production environment significantly affect ethanol and lactic acid yields. Variations in yields among different sorghum samples are attributed to their chemical composition and physical properties, with starch content increasing ethanol and lactic acid production (Zhan et al., 2003).

Cellulose Conversion for Ethanol Production : Photoperiod-sensitive sorghum, when used in ethanol production, showed improved ethanol yield with specific pretreatment variables. The study highlighted the efficiency of enzymatic hydrolysis and co-fermentation conditions in maximizing ethanol yield from sorghum (Xu et al., 2011).

Antioxidant and Antimicrobial Activities : Sorghum extracts, particularly methanol extracts, have been found to possess significant antioxidant and antimicrobial activities. This suggests potential applications in the food industry as natural preservative ingredients (Kil et al., 2009).

Furfural Production from Sorghum Straw : Sorghum straw, when hydrolyzed with phosphoric acid, can be used for furfural production. This process yields a significant amount of furfural, indicating the potential of sorghum straw as a raw material for industrial applications (Vázquez et al., 2007).

Biorefinery of Sweet Sorghum Stem : Sweet sorghum stem is a viable energy crop for alcohol fuel production, and its biorefining can produce multiple valuable products like ethanol, butanol, and wood plastic composites. The study emphasizes the strategy for sustainability in biofuels industrialization from sweet sorghum (Yu et al., 2012).

Biobutanol Production from Sweet Sorghum Grain : Removal of phenolic compounds from sweet sorghum grain enhances total ABE (acetone-butanol-ethanol) production. The study suggests that sweet sorghum grain can provide all nutrients required for ABE fermentation, eliminating the need for additional nutrient supplementation (Mirfakhar et al., 2017).

Wirkmechanismus

Target of Action

Sorghumol acetate is a useful organic compound for research related to life sciences . .

Mode of Action

It’s worth noting that sorgoleone, a related compound, has been found to interfere with several molecular target sites, including photosynthetic electron transport

Biochemical Pathways

It’s known that sorghum extracts can inhibit both jak2/stat3 and pi3k/akt/mtor pathways, resulting in the inhibition of the proliferation, cell cycle progression, angiogenesis, migration, invasion, and induction of apoptosis

Pharmacokinetics

It’s recommended that if a solution of this compound is stored at -20°c for more than one month, it should be re-examined to ensure its efficacy .

Result of Action

It’s known that sorghum extracts have various biological activities, such as antioxidative, anticancer, antidiabetic, antiinflammatory, and antiobesity properties

Action Environment

Sorghum, the plant from which this compound is derived, is recognized as an important crop throughout the arid tropical and sub-tropical regions of Africa, Asia, and Central America . Given its natural tolerance to heat and drought stress, sorghum is a key crop in providing food security for millions of people in these regions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sorghumol acetate can be synthesized through solvent extraction or distillation extraction from sorghum plants. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: In an industrial setting, this compound is produced during the sorghum brewing process. The extraction method involves isolating the compound from the sorghum plant using various solvents and refining it to achieve high purity levels .

Types of Reactions:

Oxidation: Hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.

Esterification: The acetate group can undergo hydrolysis, breaking the bond between the acetate and the triterpenoid core.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Esterification Conditions: Acidic or basic conditions can facilitate the hydrolysis of the acetate group.

Major Products:

Oxidation Products: Ketones or carboxylic acids.

Esterification Products: The triterpenoid core and acetic

Eigenschaften

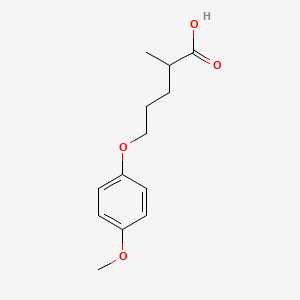

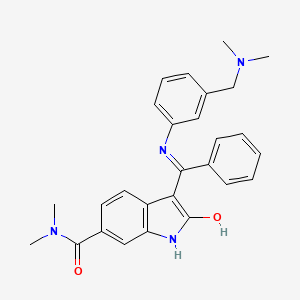

IUPAC Name |

(3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWTUUFHPFYTRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Sorghumol Acetate and where is it found?

A1: this compound is a chemical compound found in the roots of the Kirganelia reticulata plant []. The study focuses on identifying the various chemical constituents present in the plant's roots, and this compound is listed as one of the compounds successfully isolated.

Q2: What is the structure of this compound?

A2: Unfortunately, the research article "Chemical constituents of the roots of Kirganelia reticulata" [] primarily focuses on identifying the presence of various chemical compounds, including this compound. It does not provide detailed structural characterization, molecular formula, weight, or spectroscopic data for this specific compound.

Q3: Are there any known biological activities or applications of this compound based on this research?

A3: The research paper [] focuses solely on identifying and characterizing the chemical constituents of Kirganelia reticulata roots. It doesn't delve into the specific biological activities, applications, or potential uses of any isolated compounds, including this compound. Further research is needed to explore these aspects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)

![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/new.no-structure.jpg)